Diethyl 5,5'-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate)
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Overview
Description
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature with inversion of stereochemistry . The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. The use of stable reagents like Deoxo-Fluor® and commercial manganese dioxide in flow processes helps in achieving high purity products without the need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Scientific Research Applications
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the synthesis of biologically active molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological molecules . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 5,5’-(3-methyl-1,2-oxazole-4,5-diyl)di(pent-2-enoate) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives . Its diethyl ester groups enhance its solubility and facilitate its incorporation into various chemical and biological systems .
Properties
CAS No. |
89991-39-9 |
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Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 5-[5-(5-ethoxy-5-oxopent-3-enyl)-3-methyl-1,2-oxazol-4-yl]pent-2-enoate |
InChI |
InChI=1S/C18H25NO5/c1-4-22-17(20)12-8-6-10-15-14(3)19-24-16(15)11-7-9-13-18(21)23-5-2/h8-9,12-13H,4-7,10-11H2,1-3H3 |
InChI Key |
TVKARLWVYKPOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC1=C(ON=C1C)CCC=CC(=O)OCC |
Origin of Product |
United States |
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